molecular formula C12H9BF2O2 B14779592 (2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid

(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B14779592
M. Wt: 234.01 g/mol
InChI Key: WAGIQBGIMWYOPV-UHFFFAOYSA-N
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Description

(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly notable for its biphenyl structure, which consists of two benzene rings connected by a single bond, and the presence of two fluorine atoms at the 2 and 4’ positions. The boronic acid functional group is attached to the 4 position of one of the benzene rings. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2,4’-difluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.

    Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid functional group.

    Hydrolysis: The resulting boronate ester is hydrolyzed to yield (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

    Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biphenyl derivative with a new carbon-carbon bond.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the corresponding borane.

Scientific Research Applications

(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Boronic acids are being explored for their potential in drug development, particularly as enzyme inhibitors.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Transmetalation: The boronic acid reacts with the palladium catalyst to form a palladium-boron complex.

    Oxidative Addition: The aryl or vinyl halide reacts with the palladium-boron complex to form a palladium-aryl complex.

    Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar structure but lacks the biphenyl and fluorine substituents.

    2,4-Difluorophenylboronic Acid: Similar structure but lacks the biphenyl substituent.

    4,4’-Difluorobiphenyl: Similar structure but lacks the boronic acid functional group.

Uniqueness

(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the boronic acid functional group, which makes it highly versatile in organic synthesis. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C12H9BF2O2

Molecular Weight

234.01 g/mol

IUPAC Name

[3-fluoro-4-(4-fluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H9BF2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H

InChI Key

WAGIQBGIMWYOPV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=C(C=C2)F)F)(O)O

Origin of Product

United States

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